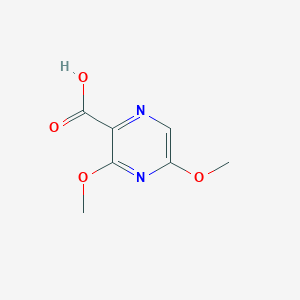
2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is an intriguing compound that combines a thiazole ring with a phenyl group substituted with a methylthio group and an acetamide linkage to a tetrahydronaphthyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide typically involves several key steps:
Preparation of the Thiazole Ring: : This can be achieved by reacting a suitable α-haloketone with a thiourea under reflux conditions, forming the thiazole core.
Formation of the Phenyl Group with Methylthio Substitution: : The phenyl group with the methylthio substitution can be introduced via a Friedel-Crafts acylation followed by methylation using appropriate reagents like methyl iodide.
Coupling of the Tetrahydronaphthalene Derivative: : This involves a Grignard reaction or a similar alkylation method to introduce the tetrahydronaphthyl group.
Amide Bond Formation: : Finally, the acetamide linkage is established through a condensation reaction between the acyl chloride derivative and the amine.
Industrial production often involves optimizing these reactions for scale, employing more efficient catalysts and solvents to enhance yield and reduce reaction times.
Continuous flow reactors might be used to streamline production, ensuring consistent quality and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the methylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction can target the carbonyl group in the acetamide linkage, potentially forming an amine.
Substitution: : Various substitution reactions can occur, particularly electrophilic aromatic substitution on the phenyl ring.
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).
Reduction: : Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: : Acids such as sulfuric acid (H2SO4) for electrophilic aromatic substitution.
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amine derivatives.
Substitution: : Various functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
In Chemistry:
Used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Could be investigated for pharmaceutical properties, such as anti-inflammatory or anticancer activities, depending on its ability to interact with specific molecular targets.
Applications in the development of novel materials, potentially in polymers or as part of advanced chemical formulations.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, likely involving binding to proteins or enzymes, leading to modulation of their activity.
It could also interact with cellular pathways, affecting signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds:
Compounds like 2-phenylthiazole derivatives, N-acylated thiazoles, and tetrahydronaphthalene-substituted amides.
The combination of a thiazole ring with a phenyl group bearing a methylthio substitution and a tetrahydronaphthalene moiety sets this compound apart from others, potentially offering unique biological activities or chemical reactivities.
This article scratches the surface of the fascinating world of 2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide. Dive deeper into each section for a richer understanding!
Propiedades
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c1-26-19-10-6-15(7-11-19)12-21(25)24-22-23-20(14-27-22)18-9-8-16-4-2-3-5-17(16)13-18/h6-11,13-14H,2-5,12H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIMWMPUMOWQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2751199.png)
![Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2751200.png)
![3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide](/img/structure/B2751201.png)
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2751202.png)
![N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2751203.png)

![4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2751209.png)
![Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2751211.png)



![3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2751215.png)

![N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2751219.png)
